molecular formula C14H10Cl2N2O B2732650 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 632300-37-9

2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B2732650
CAS No.: 632300-37-9
M. Wt: 293.15
InChI Key: PPGJHDJVHHEMBE-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-benzimidazole in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in DNA replication or repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also disrupt cellular membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dichlorophenoxy)methyl]-1H-benzimidazole is unique due to its combined structural features of the benzimidazole ring and the 3,4-dichlorophenoxy group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(7-11(10)16)19-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGJHDJVHHEMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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